molecular formula C12H10OSn B7802362 Diphenyltin oxide CAS No. 31671-16-6

Diphenyltin oxide

Cat. No. B7802362
CAS RN: 31671-16-6
M. Wt: 288.92 g/mol
InChI Key: VPPWQRIBARKZNY-UHFFFAOYSA-N
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Description

Diphenyltin oxide is a chemical compound with the molecular formula C12H10OSn . It is also known by other names such as oxo (diphenyl)tin, Oxodiphenylstannane, and Diphenyltin (IV) oxide . The molecular weight of Diphenyltin oxide is 288.92 g/mol .


Synthesis Analysis

The synthesis of Diphenyltin oxide and related compounds has been reported in several studies . For instance, one study reported the synthesis of several diorganotin IV compounds through a one-pot reaction of salicylaldehyde, β-amino alcohols, and di-n-butyltin IV oxide or diphenyltin IV oxide .


Molecular Structure Analysis

The molecular structure of Diphenyltin oxide has been studied using various techniques . The compound shows a distorted trigonal-bipyramidal geometry in the solid state .


Chemical Reactions Analysis

Diphenyltin oxide has been involved in various chemical reactions. For example, it has been used in the synthesis of diorganotin IV compounds . Other studies have reported its reactions with other compounds, leading to the formation of new compounds .


Physical And Chemical Properties Analysis

Diphenyltin oxide is a high melting substance (300–400°C) which decomposes at elevated temperatures . It has a molecular weight of 288.92 g/mol and a molecular formula of C12H10OSn .

Scientific Research Applications

NMR Spectroscopy in Chemistry

  • Complex Formation: Diphenyltin oxide forms complexes with certain phosphine oxides, as evidenced by their NMR spectra, demonstrating its utility in chemical analysis and synthesis (Lyčka & Holeček, 1986).

Materials Science Applications

  • Thin Film Synthesis: Diphenyltin bis(xanthates) are used as precursors in the chemical vapor deposition of tin chalcogenide thin films. These films have potential applications in electronics and optoelectronics (Al-Shakban et al., 2018).
  • Organotin Complexes: Diphenyltin di-isothiocyanate, related to diphenyltin oxide, forms complexes with various ligands. This research contributes to understanding the acceptor properties of organotin compounds, relevant in materials chemistry (Holloway et al., 1971).

Environmental Studies

  • Soil Accumulation and Leaching: Studies on fungicides like fentin acetate reveal the transformation of these compounds into diphenyltin oxide and its subsequent detection in soil and pore water. This research is significant for understanding the environmental impact of organotin compounds (Loch et al., 1990).
  • Degradation in Paddy Fields: Research on triphenyltin in paddy fields shows its degradation into diphenyltin oxide, highlighting the environmental fate of organotin compounds in agricultural settings (Antes et al., 2011).

Biodegradation Studies

  • Biosorption and Biodegradation: The biodegradation of triphenyltin by bacteria like Stenotrophomonas maltophilia results in the production of diphenyltin oxide. Such studies are critical in understanding the environmental and health impacts of organotin pollution (Gao et al., 2014).

Chemical Analysis and Characterization

  • Reactivity with Alkyl Halides: Research on the reaction of diphenyltin with alkyl halides contributes to our understanding of the chemistry of organotin compounds, which is essential for their application in various fields (Sisido et al., 1968).
  • HPLC Method for Organotins: A method for determining diphenyltin and other organotin compounds using high-performance liquid chromatography (HPLC) was developed, which is significant for environmental monitoring and chemical analysis (Langseth, 1984).

Safety and Hazards

Diphenyltin oxide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

While specific future directions for Diphenyltin oxide are not mentioned in the search results, there is ongoing research into the synthesis, characterization, and potential applications of organotin compounds . This suggests that further exploration of the properties and uses of Diphenyltin oxide and related compounds could be a valuable area of future research.

properties

IUPAC Name

oxo(diphenyl)tin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H5.O.Sn/c2*1-2-4-6-5-3-1;;/h2*1-5H;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPWQRIBARKZNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Sn](=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10OSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501315500
Record name Oxodiphenylstannane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2273-51-0, 31671-16-6
Record name Oxodiphenylstannane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2273-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxodiphenylstannane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002273510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphenyltin oxide polymer
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170023
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Record name 2273-51-0
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Record name Oxodiphenylstannane
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Record name Oxodiphenylstannane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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